
Cinacalcet hydrochloride
概要
説明
シナカルセト塩酸塩は、主に副甲状腺の疾患、例えば原発性副甲状腺機能亢進症、続発性副甲状腺機能亢進症、副甲状腺癌の治療に使用される薬剤です . シナカルセト塩酸塩はカルシウム模倣薬として作用し、カルシウム受容体の異所性活性化によってカルシウムが組織に作用するのと同じように作用します .
2. 製法
合成経路と反応条件: シナカルセト塩酸塩の合成は、アミドの形成、その後の還元、還元的アミノ化、求核置換などのいくつかのステップが含まれます . 一般的な方法の1つは、3-(トリフルオロメチル)桂皮酸から始まり、水素化ホウ素ナトリウムで還元されます .
工業生産方法: 工業生産では、多くの場合、反応条件を最適化して、収率と純度を最大化します。 例えば、シナカルセト塩酸塩ナノエマルジョンの調製では、オレイン酸、OP-10、PEG-200をそれぞれ油相、乳化剤、共乳化剤として使用します .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of cinacalcet hydrochloride involves several steps, including the formation of an amide followed by its reduction, reductive amination, and nucleophilic substitution . One common method starts with 3-(trifluoromethyl)cinnamic acid, which undergoes reduction with sodium borohydride .
Industrial Production Methods: Industrial production often involves optimizing the reaction conditions to maximize yield and purity. For instance, the preparation of this compound nanoemulsion involves using oleic acid, op-10, and PEG-200 as oil phase, emulsifier, and co-emulsifier, respectively .
化学反応の分析
反応の種類: シナカルセト塩酸塩は、次のような様々な化学反応を起こします。
酸化: 親薬のナフタレン環は、ジヒドロジオールを形成するために酸化され、さらにグルクロン酸と抱合されます.
一般的な試薬と条件:
酸化: 一般的な酸化剤には、分子状酸素と過酸化物が含まれます。
生成される主な生成物:
酸化: ジヒドロジオールとグルクロン酸抱合体.
還元: ヒドロ桂皮酸とヒドロキシヒドロ桂皮酸.
置換: 様々な置換アミンとアミド.
4. 科学研究における用途
シナカルセト塩酸塩は、科学研究において幅広い用途があります。
科学的研究の応用
Secondary Hyperparathyroidism in Chronic Kidney Disease
Cinacalcet is primarily indicated for patients with secondary hyperparathyroidism associated with end-stage kidney disease. It functions by increasing the sensitivity of calcium-sensing receptors on parathyroid cells, leading to decreased secretion of PTH. This reduction helps manage elevated serum calcium and phosphorus levels, which are common in CKD patients undergoing dialysis.
- Mechanism of Action: By mimicking calcium, cinacalcet lowers PTH levels, which subsequently reduces serum calcium levels. This is critical in preventing bone disease linked to CKD .
- Clinical Evidence: A study involving 401 patients demonstrated that cinacalcet effectively reduced serum PTH levels, thus decreasing the risk of bone deterioration and other complications associated with hyperparathyroidism .
Primary Hyperparathyroidism
For patients with primary hyperparathyroidism who are not candidates for surgery, cinacalcet serves as a non-surgical treatment option. It helps manage hypercalcemia by lowering serum calcium levels and PTH concentrations.
- Long-term Efficacy: A multicenter randomized trial showed that 73% of patients treated with cinacalcet achieved normocalcemia compared to only 5% in the placebo group, indicating its effectiveness in long-term management .
Hypercalcemia in Parathyroid Carcinoma
Cinacalcet is also utilized off-label for treating hypercalcemia in patients with parathyroid carcinoma. Although surgical intervention is the primary treatment, cinacalcet can help manage severe hypercalcemia that may occur due to this malignancy.
- Case Study Insights: In a study involving 29 patients with parathyroid carcinoma, cinacalcet significantly reduced serum calcium levels in 62% of participants after titration, highlighting its potential as a therapeutic option for this challenging condition .
Safety and Side Effects
While cinacalcet is generally well-tolerated, some adverse effects have been reported:
- Common Side Effects: Nausea, vomiting, headache, and fractures have been observed in clinical trials .
- Monitoring Requirements: Patients on cinacalcet require regular monitoring of serum calcium and PTH levels to avoid complications related to hypocalcemia.
Comparative Efficacy
A comparative analysis of cinacalcet against placebo and other treatments indicates its superior efficacy in managing hyperparathyroidism:
Future Directions and Research Opportunities
Ongoing research continues to explore additional applications of cinacalcet:
- Calciphylaxis Treatment: Investigating the efficacy of cinacalcet in treating calciphylaxis among patients with advanced kidney disease.
- Combination Therapies: Exploring the synergistic effects when combined with vitamin D analogs or bisphosphonates for enhanced outcomes in bone health management.
作用機序
シナカルセト塩酸塩は、副甲状腺細胞のカルシウム受容体の細胞外カルシウムに対する感受性を高めることによって作用します . これにより、副甲状腺ホルモンの分泌が抑制され、血清カルシウム値が低下します . 分子標的はカルシウム受容体であり、関与する経路はカルシウムとリンの代謝に関連しています .
類似化合物:
独自性: シナカルセト塩酸塩は、カルシウム模倣薬として、副甲状腺ホルモンの分泌を調節するためにカルシウム受容体を直接標的とするという独自の機序を持っています . これは、主に受容体の感受性ではなくカルシウム吸収に影響を与えるカルシトリオールなどの他の化合物とは異なります .
類似化合物との比較
Calcitriol: Another compound used to manage calcium levels, but it works by increasing calcium absorption in the intestines.
Sensipar: A brand name for cinacalcet, used interchangeably in clinical settings.
Uniqueness: Cinacalcet hydrochloride is unique in its mechanism as a calcimimetic, directly targeting the calcium-sensing receptors to regulate parathyroid hormone secretion . This distinguishes it from other compounds like calcitriol, which primarily affects calcium absorption rather than receptor sensitivity .
生物活性
Cinacalcet hydrochloride is a calcimimetic agent that plays a crucial role in regulating calcium homeostasis and parathyroid hormone (PTH) secretion. This article delves into its biological activity, mechanisms of action, clinical applications, and relevant research findings.
Overview of this compound
- Chemical Name : N-[(1 R)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride
- Molecular Formula : CHFN•HCl
- CAS Number : 364782-34-3
- Purity : ≥98%
- Alternative Names : AMG 073, Sensipar, Mimpara
Cinacalcet functions primarily as an allosteric agonist of the calcium-sensing receptor (CaSR), which is predominantly located on parathyroid cells. By increasing the sensitivity of CaSR to extracellular calcium levels, cinacalcet effectively inhibits the secretion of PTH. This mechanism is critical in conditions such as secondary hyperparathyroidism associated with chronic kidney disease (CKD) and primary hyperparathyroidism.
- Calcium-Sensing Receptor Activation :
- Impact on Serum Levels :
Efficacy in Clinical Trials
Cinacalcet has been evaluated in multiple clinical trials for its efficacy in reducing PTH levels:
- Phase III Trials : In a pivotal phase III trial involving 1136 patients with CKD on dialysis, cinacalcet demonstrated a statistically significant reduction in PTH levels compared to placebo. A higher proportion of patients receiving cinacalcet achieved target PTH levels (<250 pg/mL) within a 26-week period .
- Secondary Hyperparathyroidism : A secondary analysis involving 2985 patients indicated that treatment with cinacalcet led to a ≥30% reduction in serum fibroblast growth factor 23 (FGF23), which is associated with improved cardiovascular outcomes .
Case Studies
- Case Study on CKD Patients :
- Parathyroid Carcinoma :
Pharmacokinetics
- Absorption : Rapidly absorbed after oral administration.
- Metabolism : Primarily metabolized by CYP3A4 and CYP2D6; metabolites include hydrocinnamic acid and glucuronidated forms which exhibit minimal calcimimetic activity .
- Elimination : Approximately 80% excreted via urine; half-life is around 30 hours .
Safety Profile
Cinacalcet is generally well tolerated. Most adverse events reported during clinical trials were mild to moderate, including nausea, vomiting, and diarrhea. Monitoring of serum calcium levels is recommended due to the risk of hypocalcemia associated with treatment.
Q & A
Basic Research Questions
Q. What experimental models are used to study the pharmacodynamic effects of cinacalcet hydrochloride on parathyroid hormone (PTH) regulation?
this compound acts as a calcimimetic agent by allosterically modulating calcium-sensing receptors (CaSR), increasing their sensitivity to extracellular calcium. Experimental models include:
- In vitro studies : Bovine parathyroid cells are treated with cinacalcet to observe concentration-dependent reductions in PTH secretion .
- In vivo studies : Renal failure rodent models (e.g., 5/6 nephrectomy) demonstrate dose-dependent reductions in serum PTH and calcium levels .
- Cell-based assays : Human embryonic kidney (HEK) cells expressing CaSR are used to measure intracellular calcium mobilization and receptor activation .
Q. What validated analytical methods are recommended for quantifying this compound in pharmacokinetic studies?
- HPLC-MS : Used to measure plasma concentrations of this compound with high sensitivity and specificity, particularly for bioavailability and bioequivalence studies .
- UV spectrophotometry : A stability-indicating method validated at 281 nm (methanol solvent) for bulk and tablet formulations, with linearity in the range of 15–35 µg/mL .
- RP-UPLC : Employed for impurity profiling and stability testing under stress conditions (e.g., oxidative degradation), using a BEH Shield RP18 column and gradient elution .
Q. How does this compound influence calcium-phosphate homeostasis in chronic kidney disease (CKD) models?
In CKD models, cinacalcet reduces serum PTH, calcium, and phosphorus by:
- Enhancing CaSR sensitivity, suppressing parathyroid hyperplasia .
- Modulating bone metabolism parameters (e.g., reducing bone turnover markers like alkaline phosphatase) .
- Preclinical data suggest attenuation of vascular calcification via indirect effects on mineral balance .
Advanced Research Questions
Q. How should researchers address nonlinear pharmacokinetics and CYP2D6 interactions in this compound dosing regimens?
Nonlinear PK arises due to saturable metabolism and CYP2D6 inhibition:
- Dose adjustments : Use population pharmacokinetic models to account for interpatient variability, especially in CYP2D6 poor metabolizers .
- Drug interaction studies : Co-administer cinacalcet with CYP2D6 substrates (e.g., metoprolol) to quantify changes in AUC and Cmax .
- Therapeutic drug monitoring (TDM) : Recommended in patients with severe secondary hyperparathyroidism (SHPT) to avoid toxicity .
Q. What methodological considerations are critical for establishing in vitro-in vivo correlations (IVIVC) for this compound formulations?
Key steps include:
- Dissolution testing : Use biorelevant media (e.g., FaSSIF, FeSSIF) to simulate gastrointestinal conditions and generate dissolution profiles .
- Deconvolution analysis : Compare in vitro dissolution data with in vivo absorption profiles (via Wagner-Nelson method) to establish Level A IVIVC .
- Validation : Ensure dissolution method discriminatory power by testing batches with varying particle sizes or excipient ratios .
Q. How do genetic polymorphisms affect this compound pharmacokinetics and safety in diverse populations?
Pharmacogenetic studies in healthy Chinese subjects identified:
- CYP3A4/5 variants : Influence metabolism, requiring dose adjustments to maintain therapeutic efficacy .
- CaSR polymorphisms : May alter receptor sensitivity, impacting PTH suppression and hypocalcemia risk .
- Safety monitoring : GI adverse events (nausea, vomiting) are dose-dependent and more prevalent in slow metabolizers .
Q. What experimental designs are optimal for resolving contradictions in clinical trial data on cinacalcet's cardiovascular benefits?
The EVOLVE trial highlights challenges:
- Lag-censoring analysis : Addresses survivor bias by excluding early non-responders, revealing significant reductions in fracture risk and mortality .
- Prespecified subgroup analyses : Stratify patients by baseline PTH levels or vascular calcification scores to identify responders .
- Combination endpoints : Include surrogate markers (e.g., coronary artery calcification scores) alongside hard outcomes (e.g., cardiovascular death) .
Q. How can impurity profiling and stability studies enhance the quality control of this compound API?
- Forced degradation : Expose API to acid/base hydrolysis, oxidation (H2O2), and photolysis to identify degradation products (e.g., cinacalcet N-oxide) .
- Chiral purity assessment : Use chiral columns (e.g., Chiralpak IA) to quantify enantiomeric impurities (e.g., S-cinacalcet) .
- Validation per ICH guidelines : Ensure method specificity, accuracy (recovery 98–102%), and robustness for regulatory compliance .
特性
CAS番号 |
364782-34-3 |
---|---|
分子式 |
C22H23ClF3N |
分子量 |
393.9 g/mol |
IUPAC名 |
hydron;N-[(1R)-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;chloride |
InChI |
InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1 |
InChIキー |
QANQWUQOEJZMLL-PKLMIRHRSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl |
異性体SMILES |
[H+].C[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-] |
正規SMILES |
[H+].CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.[Cl-] |
外観 |
White to Tan Solid |
melting_point |
175-177°C (dec.) |
Key on ui other cas no. |
364782-34-3 |
ピクトグラム |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
純度 |
> 95% |
数量 |
Milligrams-Grams |
関連するCAS |
226256-56-0 (Parent) |
同義語 |
(αR)-α-Methyl-N-[3-[3-(trifluoromethyl)phenyl)propyl]-1-napthalenemethanamine Hydrochloride; (R)-N-(3-(3-(trifluoromethyl)phenyl)propyl)-1- -(1-napthyl)ethylamine Hydrochloride; Mimpara; Sensipar |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。